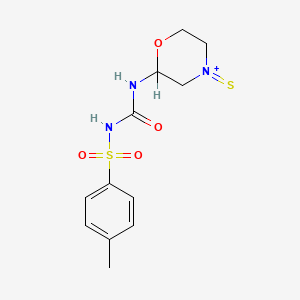
(1S,3R,4S)-3,4-dihydroxycyclohexane-1-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,3R,4S)-3,4-dihydroxycyclohexane-1-carboxylic acid is a hydroxy monocarboxylic acid. It derives from a cyclohexanecarboxylic acid. It is a conjugate acid of a (1S,3R,4S)-3,4-dihydroxycyclohexane-1-carboxylate.
Aplicaciones Científicas De Investigación
Enantioselective Synthesis and Chemical Transformations
- The development of an enantioselective route to (1S,3R)-3-acetamidocyclohexane-1-carboxylic acid from 3-aminobenzoic acid, using a rhodium-catalyzed hydrogenation and Novozym 435 mediated acetylation, exemplifies the versatility of cyclohexane carboxylic acid derivatives in organic synthesis (Karlsson, 2016).
Novel Synthesis Techniques
- Ring-closing metathesis has been utilized for the synthesis of functionalized cyclohexene skeletons, demonstrating the application of this compound in creating complex molecular structures (Cong & Yao, 2006).
Application in Spin-Labelled Compounds
- The synthesis of enantiomerically pure cis- and trans-4-amino-1-oxyl-2,2,6,6-tetramethylpiperidine-3-carboxylic acid, a spin-labelled cyclic chiral β-amino acid, highlights the use of cyclohexane carboxylic acid derivatives in spin chemistry and structural analysis of peptides (Wright et al., 2007).
Microbial Dihydroxylation and Functionalization
- Microbial dihydroxylation of benzoic acid, followed by specific oxidative and rearrangement processes, demonstrates the use of (1S,2R)-1,2-dihydroxycyclohexa-3,5-diene-1-carboxylic acid in synthesizing highly functionalized cyclohexanecarboxylic acid derivatives (Myers et al., 2001).
Polyketide Synthase Chain Release
- A dual transacylation mechanism for polyketide synthase chain release in enacyloxin antibiotic biosynthesis, involving (1S,3R,4S)-3,4-dihydroxycyclohexane carboxylic acid, reveals its role in the formation of complex natural products with antibiotic properties (Masschelein et al., 2019).
Ring-Opening Polymerization
- The synthesis and polymerization of cyclic esters containing (1S,3R,4S)-3,4-dihydroxycyclohexane carboxylic acid illustrate its potential in creating functional polymers and materials science applications (Trollsås et al., 2000).
NMR Chiral Solvating Agents
- Novel NMR chiral solvating agents derived from diamines of cyclohexane demonstrate the application of cyclohexane carboxylic acids in enhancing enantiodiscrimination for chiral carboxylic acids (Yang et al., 2006).
Propiedades
Fórmula molecular |
C7H12O4 |
|---|---|
Peso molecular |
160.17 g/mol |
Nombre IUPAC |
(1S,3R,4S)-3,4-dihydroxycyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C7H12O4/c8-5-2-1-4(7(10)11)3-6(5)9/h4-6,8-9H,1-3H2,(H,10,11)/t4-,5-,6+/m0/s1 |
Clave InChI |
PTPROPUVXIZJPL-HCWXCVPCSA-N |
SMILES isomérico |
C1C[C@@H]([C@@H](C[C@H]1C(=O)O)O)O |
SMILES |
C1CC(C(CC1C(=O)O)O)O |
SMILES canónico |
C1CC(C(CC1C(=O)O)O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



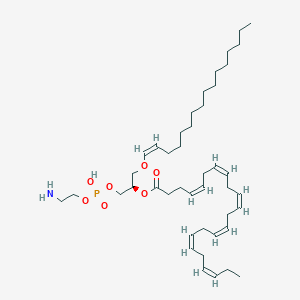
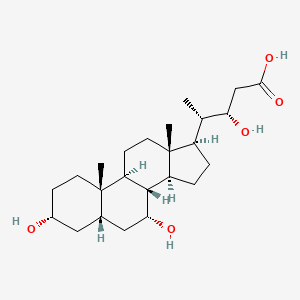


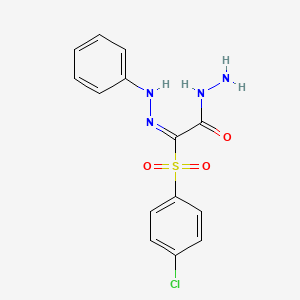

![(2S,4R)-1-[(2S)-2-[acetyl(methyl)amino]-3-methylbutanoyl]-N,4-dimethyl-N-[(3S,6S,9S,11R,15S,18S,25S,28S)-4,11,19,26-tetramethyl-6,15,25-tris(2-methylpropyl)-2,5,8,14,17,21,24,27-octaoxo-3-propan-2-yl-20-oxa-1,4,7,13,16,23,26-heptazatricyclo[26.3.0.09,13]hentriacontan-18-yl]pyrrolidine-2-carboxamide](/img/structure/B1234911.png)

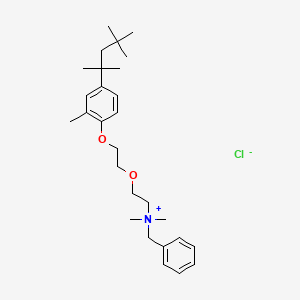
![2-[(5E)-5-(4-Hydroxy-3-methoxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-YL]-3-phenylpropanoic acid](/img/structure/B1234917.png)
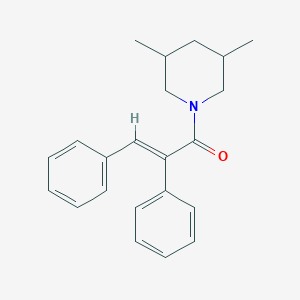
![[(2Z,10Z)-12-hydroxy-7-methyl-9-oxo-8-oxabicyclo[11.3.0]hexadeca-2,10-dien-15-yl] 2-(dimethylamino)acetate](/img/structure/B1234919.png)
![N-[(E)-1-thiophen-2-ylethylideneamino]thiophene-2-carboxamide](/img/structure/B1234920.png)
